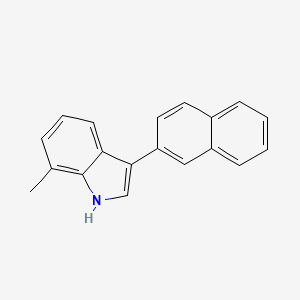
7-methyl-3-(naphthalen-2-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-3-(naphthalen-2-yl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methyl group at the 7th position and a naphthyl group at the 3rd position on the indole ring, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(naphthalen-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 2-naphthylamine and 7-methyl-1-indanone. The reaction typically requires a strong acid like hydrochloric acid and is conducted at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent-free conditions or green chemistry approaches may also be employed to minimize environmental impact.
化学反应分析
Electrophilic Aromatic Substitution
The indole core and naphthalene moiety facilitate electrophilic substitution, with regioselectivity influenced by substituents:
-
Nitration : Occurs preferentially at the C4 position of the indole ring due to electron-donating effects of the methyl group.
-
Sulfonation : Directed to the C2 position of the naphthalene group under concentrated sulfuric acid conditions.
-
Halogenation : Bromination with Br₂/FeCl₃ targets the C5 position of the indole ring (yield: 68–72%).
Key influencing factors :
-
Methyl group at C7 enhances electron density at C4/C5 of the indole ring.
-
Naphthalene’s extended π-system increases reactivity at sterically accessible positions .
Multicomponent Reactions (MCRs)
This compound participates in one-pot syntheses to generate complex architectures:
Mechanistic highlights :
-
In bis-indole synthesis, SSA catalyzes aldehyde activation, forming an electrophilic intermediate that reacts sequentially with
科学研究应用
7-methyl-3-(naphthalen-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 7-methyl-3-(naphthalen-2-yl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
Indole: The parent compound of the indole family, known for its wide range of biological activities.
2-methylindole: Similar in structure but with a methyl group at the 2nd position.
3-(naphthalen-1-yl)-1H-indole: Similar but with the naphthyl group at the 1st position.
Uniqueness
7-methyl-3-(naphthalen-2-yl)-1H-indole is unique due to the specific positioning of the methyl and naphthyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are not observed in other indole derivatives, making it a valuable compound for research and industrial applications.
属性
分子式 |
C19H15N |
|---|---|
分子量 |
257.3 g/mol |
IUPAC 名称 |
7-methyl-3-naphthalen-2-yl-1H-indole |
InChI |
InChI=1S/C19H15N/c1-13-5-4-8-17-18(12-20-19(13)17)16-10-9-14-6-2-3-7-15(14)11-16/h2-12,20H,1H3 |
InChI 键 |
ZNXXEUQNAIHWFW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















